3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide
Overview
Description
3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide is a chemical compound with a unique structure that makes it versatile for various scientific research applications. It is known for its use in fluorescence labeling, photodynamic therapy, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide typically involves the reaction of 3-methylbenzoxazole with phenylamine and an appropriate vinylating agent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an iodinating agent like iodine or potassium iodide to form the iodide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The iodide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazolium ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzoxazolium compounds.
Scientific Research Applications
3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide is utilized in several scientific research fields:
Chemistry: Used as a fluorescent probe for detecting specific ions or molecules.
Biology: Applied in fluorescence microscopy for imaging biological samples.
Medicine: Explored for its potential in photodynamic therapy for cancer treatment.
Industry: Employed in the development of organic electronic devices such as light-emitting diodes and solar cells.
Mechanism of Action
The compound exerts its effects through its ability to interact with specific molecular targets. In photodynamic therapy, for example, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular pathways involved include the generation of singlet oxygen and other reactive intermediates that induce cell death.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Phenylamino)vinyl)benzoxazolium iodide: Lacks the methyl group at the 3-position.
3-Methyl-2-(2-(methylamino)vinyl)benzoxazolium iodide: Contains a methyl group on the amino group instead of a phenyl group.
Uniqueness
3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide is unique due to its specific structural features, such as the presence of both a methyl group and a phenylamino group, which contribute to its distinct chemical reactivity and applications in various fields.
Properties
IUPAC Name |
N-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O.HI/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;/h2-12H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSBKPUDNWRFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C(OC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84100-14-1 | |
Record name | Benzoxazolium, 3-methyl-2-[2-(phenylamino)ethenyl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84100-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-methyl-2-[2-(phenylamino)vinyl]benzoxazolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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